molecular formula C18H12N4OS3 B3002669 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862974-11-6

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B3002669
CAS No.: 862974-11-6
M. Wt: 396.5
InChI Key: LKJWEGSXSIQHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a synthetic organic compound featuring a benzothiazole core structure, a scaffold recognized for its significant versatility and broad spectrum of biological activities in modern therapeutic chemistry . Benzothiazole derivatives have garnered considerable interest in drug discovery due to their adaptable heterocyclic framework, which allows for interaction with a diverse range of molecular targets . This particular compound is of high interest for early-stage research and screening programs. While specific pharmacological data for this molecule is limited, compounds based on the benzothiazole nucleus have demonstrated remarkable and prevalent biological activities, showing promise as investigational agents in several areas. Research on analogous structures has highlighted potent effects against various cancer cell lines, including breast, ovarian, and colon cancer subpanels, through mechanisms such as enzyme inhibition and induction of apoptosis . Furthermore, the benzothiazole scaffold is well-recognized in the development of molecules with anti-inflammatory , antimicrobial , and antiviral properties , making it a valuable template in medicinal chemistry. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate the full potential of this compound in their specific experimental models.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS3/c1-23-12-6-4-8-14-15(12)21-18(26-14)22-17-20-11(9-24-17)16-19-10-5-2-3-7-13(10)25-16/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJWEGSXSIQHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H16N4O2S3\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_2\text{S}_3

This formula indicates the presence of multiple functional groups that contribute to its biological activity. The compound features benzothiazole and thiazole rings, which are known for their pharmacological significance.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of benzothiazole derivatives on various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against pancreatic cancer cells. The results indicated a marked reduction in cell viability at low micromolar concentrations, suggesting that these compounds could be promising candidates for cancer therapy.

Cell Line Inhibition Rate (%) at 50 µM
AsPC-142.97
BxPC-370.50
Capan-243.30
HFF-117.69

This table summarizes the inhibition rates observed in a study involving different pancreatic cancer cell lines when treated with the compound .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . Research indicates that derivatives of benzothiazole can inhibit bacterial growth effectively. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : The compound inhibits bacterial cell wall synthesis and interferes with nucleic acid metabolism.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:

  • Combination Therapy : A notable study explored the synergistic effects of combining this compound with gemcitabine in pancreatic cancer treatment. The combination resulted in enhanced cytotoxic effects compared to monotherapy .
    Treatment Inhibition Rate (%)
    Gemcitabine (0.1 µM)54.21
    Compound (0.5 µM)62.85
    Combined Treatment63.25

This table illustrates the improved efficacy observed with combination treatment compared to individual treatments.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of benzothiazole, including those similar to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine, exhibit activity against a range of bacterial strains. For example:

Compound Target Bacteria Activity
This compoundE. coliModerate
Similar Benzothiazole DerivativesStaphylococcus aureusHigh

Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme activity .

Anticancer Properties

Research has also explored the anticancer potential of benzothiazole derivatives. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. A notable study found that certain benzothiazole derivatives can effectively inhibit tumor growth in vitro and in vivo models .

Case Study: Anticancer Activity

A study focused on a series of benzothiazole derivatives reported significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Pesticidal Activity

This compound has potential as a pesticide due to its structural similarity to known insecticides. Benzothiazole derivatives are known to enhance the efficacy of insecticides through synergistic effects.

Application Effectiveness Notes
Synergistic InsecticideEnhanced EfficacyUsed in combination with traditional insecticides

The compound's unique structure may allow it to interact with specific biological pathways in pests, leading to increased mortality rates.

Dyes and Pigments

Benzothiazole derivatives are also utilized in the development of dyes due to their vibrant colors and stability. The incorporation of this compound into dye formulations could enhance colorfastness and resistance to environmental degradation.

Material Color Stability Applications
Textile DyesHighFabrics and coatings

Comparison with Similar Compounds

Key Observations :

  • Methoxy Groups : The methoxy group in the target compound and 41d improves solubility and may modulate kinase selectivity .
  • Sulfonamide vs. Amine Linkages : Sulfonamide derivatives (e.g., 41d) exhibit stronger binding to Ras proteins compared to amine-linked analogs due to hydrogen-bonding interactions .

Challenges :

  • Low yields in thiazole-benzothiazole syntheses (e.g., BT16) are attributed to steric hindrance and side reactions .
  • Sulfonamide derivatives (e.g., 41d) achieve higher yields due to straightforward coupling reactions .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Benzothiazole Core : Essential for intercalation with DNA or enzyme active sites. The 4-methoxy group in the target compound may enhance π-π stacking interactions .
  • Thiazole Linker: The thiazole ring’s rigidity improves target binding specificity.
  • Polar Substituents : Methoxy and sulfonamide groups improve aqueous solubility, critical for bioavailability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. For example, intermediate 1,3-thiazol-2-amine derivatives can be prepared by reacting 5-chlorothiazol-2-amine with acyl chlorides in pyridine under reflux, followed by purification via column chromatography and recrystallization (as demonstrated for analogous compounds in and ). Key optimizations include:
  • Solvent selection: Use polar aprotic solvents (e.g., DMF, pyridine) to stabilize intermediates.
  • Catalysis: Employ acid catalysts (e.g., POCl₃) for cyclization steps ().
  • Monitoring: Track reaction progress via TLC (Rf ~0.7 in ACN:MeOH 1:1) ().
  • Yield enhancement: Adjust pH during precipitation (e.g., ammonia solution for thiourea cyclization) ().

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: A combination of techniques is critical:
  • IR spectroscopy: Identify C=N (1620–1640 cm⁻¹), C-S (690–700 cm⁻¹), and N-H (3140–3550 cm⁻¹) stretches ().
  • ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.5–8.2 ppm) and methoxy groups (δ ~3.8 ppm) ().
  • Mass spectrometry: Use FABMS or ESI-MS to confirm molecular ions (e.g., m/z 466 for benzothiazole-thiazole hybrids) ().
  • Elemental analysis: Validate purity via C/H/N percentages (e.g., ±0.3% deviation from theoretical values) ().

Q. What purification methods are most effective for isolating this compound?

  • Methodological Answer:
  • Chromatography: Use silica gel columns with eluents like ethyl acetate/hexane (3:7) for polar intermediates ().
  • Recrystallization: Optimize solvent pairs (e.g., DMSO/water for thiadiazoles) ().
  • Acid-base partitioning: Separate unreacted amines by adjusting pH to precipitate target compounds ().

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between theoretical predictions and experimental results?

  • Methodological Answer:
  • Refinement tools: Use SHELXL () for small-molecule refinement, incorporating hydrogen-bonding constraints (e.g., N–H···N interactions, Table 1 in ).
  • Graph-set analysis: Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs) and validate packing motifs ().
  • Validation metrics: Cross-check R-factors (<5%) and electron density maps (e.g., ORTEP-3 for GUI-based visualization) ().

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • Methodological Answer:
  • DFT studies: Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity.
  • Docking simulations: Analyze binding modes with biological targets (e.g., kinase enzymes) using AutoDock Vina ().
  • Benchmarking: Compare computed vs. experimental NMR/IR spectra (e.g., δ values for methoxy groups) ().

Q. How do methoxy and benzothiazole groups influence supramolecular interactions in solid-state configurations?

  • Methodological Answer:
  • Methoxy groups: Participate in C–H···O interactions, stabilizing layered packing ().
  • Benzothiazole-thiazole stacking: π-π interactions (3.5–4.0 Å spacing) and S···S contacts enhance thermal stability ().
  • Hydrogen-bond networks: N–H···N and C–H···F bonds form centrosymmetric dimers ().

Q. What strategies can investigate the compound’s potential as a kinase inhibitor via structure-activity relationships (SAR)?

  • Methodological Answer:
  • Scaffold modification: Introduce substituents (e.g., 4-fluorophenyl, 4-bromophenyl) to thiazole/benzothiazole rings ().
  • Bioactivity assays: Test against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive binding assays.
  • Pharmacophore mapping: Align electrostatic potentials (e.g., methoxy as H-bond acceptors) with kinase active sites ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.